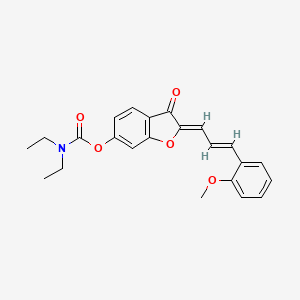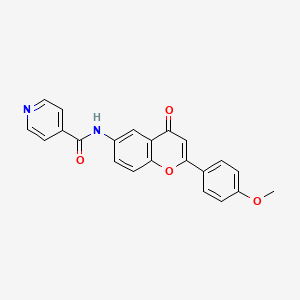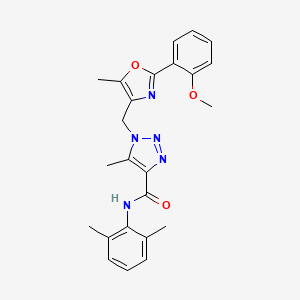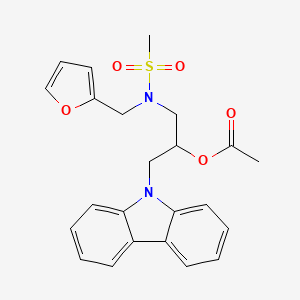
1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate" is a chemical entity that appears to be related to the carbazole class of compounds. Carbazoles are a group of aromatic heterocyclic organic compounds with a tricyclic structure, which includes two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is not directly described in the provided papers, but its structure suggests it may have applications in the field of organic chemistry, particularly in the synthesis of complex molecules or as a potential intermediate in pharmaceuticals or materials science.
Synthesis Analysis
The synthesis of related carbazole compounds can be inferred from the provided papers. For instance, the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde results in the formation of a Schiff base, which is a compound with a similar carbazole core to the one . This suggests that the synthesis of the target compound might also involve a condensation reaction, possibly with a sulfonamide and an acetate derivative to introduce the respective functional groups.
Molecular Structure Analysis
The molecular structure of carbazole derivatives is often analyzed using various spectroscopic techniques. The papers describe the use of CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy to characterize these compounds . Computational studies, including density functional theory (DFT) calculations, can also be used to predict and analyze the molecular structure, as well as properties like the molecular electrostatic potential and Mulliken charges . These methods would likely be applicable to the analysis of the molecular structure of the compound .
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions. The photo-Fries rearrangement of carbazol-2-yl sulfonates is one such reaction, which allows for the introduction of sulfonyl groups into polycyclic aromatic compounds . This reaction is influenced by factors such as irradiation wavelength, solvent polarity, and the presence of oxygen or photosensitizers. The compound of interest contains a sulfonyl group, which could potentially be introduced using a similar method.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives can be deduced from their structural analysis. The presence of different functional groups, such as sulfonyl, ethyl, and acetate groups, can influence properties like solubility, melting point, and reactivity. The papers do not directly address the physical properties of the specific compound , but they do provide insights into the characterization of similar compounds, which can be used to infer the properties of the target molecule .
科学的研究の応用
Genotoxicity and Epigenotoxicity in Cancer Research
Carbazole compounds, including derivatives similar to 1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate, have been studied for their potential as anticancer agents. Research on carbazole-derived molecules, like PK9320 and PK9323, shows that they can have significant effects on genotoxicity and epigenomic properties, making them possible candidates for cancer treatment and research tools (Luparello et al., 2021).
Antimicrobial and Antifungal Applications
Several novel carbazole derivatives have shown promising results in antimicrobial and antifungal applications. For instance, 1-(4-((9H-carbazol-9-yl) methyl)-1H-1,2,3-triazol-1-yl)-3-butoxypropan-2-ol has demonstrated potent antifungal activity against various pathogenic fungal strains, suggesting its potential as a new type of antifungal agent (Rad et al., 2016).
Anti-Tuberculosis Activity
Carbazole derivatives have also been explored for their potential in treating tuberculosis. A study involving hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed that some compounds have significant antitubercular activity, indicating their potential application in tuberculosis treatment (Kantevari et al., 2011).
Circadian Clock Modulation
Carbazole derivatives, like KL001 and its analogs, have been found to play a role in modulating the circadian clock by stabilizing the clock protein cryptochrome (CRY). This research opens avenues for using these compounds as tools to control circadian rhythms and study circadian biology (Lee et al., 2015).
Synthesis and Analysis in Chemical Research
Carbazole compounds are used in chemical synthesis and analysis. For example, 1-(9H-carbazol-9-yl) propan-2-yl-methanesulfonate (CPMS) has been synthesized and applied in the HPLC determination of fatty acids in traditional Chinese herbs, demonstrating its utility in chemical analysis and chromatography (Zhang et al., 2012).
特性
IUPAC Name |
[1-carbazol-9-yl-3-[furan-2-ylmethyl(methylsulfonyl)amino]propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-17(26)30-19(15-24(31(2,27)28)14-18-8-7-13-29-18)16-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-13,19H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQOBXYSQDRGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(CC4=CC=CO4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

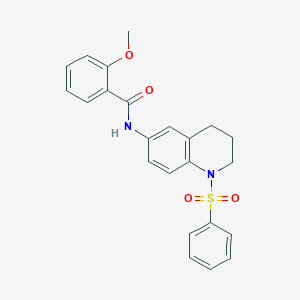
![1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000580.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)
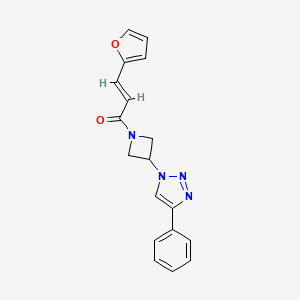
![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)
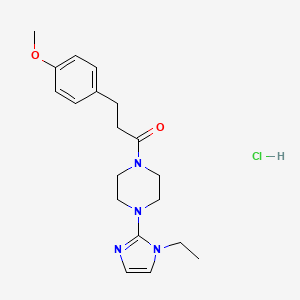
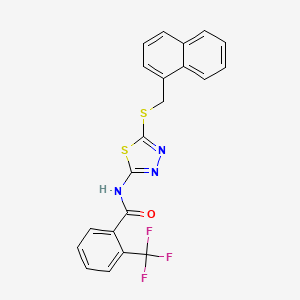
![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)
![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3000591.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)
